An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-dimethoxy-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its effective application in drug design, synthesis, and formulation development.
Introduction to 5,6-Dimethoxy-1H-indole-3-carbaldehyde
5,6-Dimethoxy-1H-indole-3-carbaldehyde belongs to the indole family, a class of bicyclic aromatic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the aldehyde group at the 3-position and the methoxy groups at the 5- and 6-positions of the indole ring imparts unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological activity. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is the first critical step in harnessing its full potential.
Chemical Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its structure and unique identifiers.
Figure 1: 2D structure of 5,6-dimethoxy-1H-indole-3-carbaldehyde.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | IUPAC |
| CAS Number | 20885-39-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=CN2)C=O)OC | PubChem |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various environments, including biological systems.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Table 2: Melting Point
| Property | Value | Source |
| Melting Point | 178-180 °C | Commercial Supplier Data |
The melting point of 5,6-dimethoxy-1H-indole-3-carbaldehyde can be determined using the capillary method, a standard and widely accepted technique.
Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.
Step-by-Step Methodology:
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Sample Preparation: A small amount of the crystalline 5,6-dimethoxy-1H-indole-3-carbaldehyde is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.
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Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
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Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a sharper melting point range.
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Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, leading to an accurate determination.
Solubility
Solubility is a critical parameter that influences a compound's bioavailability and suitability for various applications.
Table 3: Solubility Profile (Qualitative)
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
A straightforward method to assess the qualitative solubility of 5,6-dimethoxy-1H-indole-3-carbaldehyde in various solvents.
Principle: A small, known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is observed for the dissolution of the solid.
Step-by-Step Methodology:
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Sample Preparation: Weigh approximately 10 mg of 5,6-dimethoxy-1H-indole-3-carbaldehyde into separate test tubes.
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Solvent Addition: To each test tube, add 1 mL of the respective solvent (water, methanol, ethanol, DMSO, dichloromethane).
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Mixing: Agitate the tubes vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
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Observation: Visually inspect the tubes for the presence of undissolved solid.
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Classification:
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Soluble: No visible solid particles.
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Partially Soluble: Some solid remains, but a significant portion has dissolved.
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Insoluble: The majority of the solid remains undissolved.
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Causality Behind Experimental Choices:
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Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
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Vigorous Agitation: Ensures that the dissolution process is not limited by poor mixing, providing a more accurate assessment of the compound's intrinsic solubility.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. The indole nitrogen is weakly acidic.
Predicted pKa:
Due to the lack of experimental data, the pKa of the indole N-H proton is predicted to be in the range of 16-17, similar to other indole derivatives. The electron-donating methoxy groups may slightly increase this value.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key determinant of a drug's pharmacokinetic properties.
Predicted logP:
The calculated logP for 5,6-dimethoxy-1H-indole-3-carbaldehyde is approximately 1.8-2.2. This positive value suggests that the compound is moderately lipophilic.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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Predicted Chemical Shifts (δ) in CDCl₃:
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Indole N-H: A broad singlet around 8.5-9.5 ppm.
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Aldehyde C-H: A singlet around 9.9-10.1 ppm.
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Indole H-2: A singlet or a narrow multiplet around 8.2-8.4 ppm.
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Aromatic Protons (H-4, H-7): Singlets in the range of 7.0-7.5 ppm.
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Methoxy Protons (-OCH₃): Two distinct singlets around 3.9-4.0 ppm, each integrating to 3 protons.
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Predicted Chemical Shifts (δ) in CDCl₃:
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Aldehyde Carbonyl (C=O): 180-185 ppm.
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Aromatic and Heterocyclic Carbons: A series of signals between 100-155 ppm. The carbons attached to the methoxy groups (C-5 and C-6) would appear further downfield.
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Methoxy Carbons (-OCH₃): Signals around 56-57 ppm.
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Figure 2: Workflow for NMR sample preparation and analysis.
Causality Behind Experimental Choices:
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Deuterated Solvents: Used to avoid large solvent signals that would obscure the signals from the analyte.[1]
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Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a reference signal at 0 ppm for calibrating the chemical shift scale.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aldehyde) | 2720-2820 | Medium |
| C=O Stretch (aldehyde) | 1660-1690 | Strong |
| C=C Stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O Stretch (methoxy) | 1000-1300 | Strong |
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[3]
Step-by-Step Methodology:
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Instrument Background: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the powdered 5,6-dimethoxy-1H-indole-3-carbaldehyde onto the ATR crystal.
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Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the IR spectrum of the sample.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Causality Behind Experimental Choices:
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Good Contact: Ensuring firm contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum with strong signal intensity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound.
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Major Fragments:
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Loss of a hydrogen atom from the aldehyde: [M-H]⁺ at m/z = 204.
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Loss of the formyl group: [M-CHO]⁺ at m/z = 176.
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Loss of a methyl group from a methoxy substituent: [M-CH₃]⁺ at m/z = 190.
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Further fragmentation of the indole ring system.
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Synthesis
The most common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .
